N-(4-bromobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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Overview
Description
N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE is a complex organic compound that features a combination of bromophenyl, fluorophenyl, piperazine, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE typically involves multiple stepsThe final step often involves the sulfonation of the benzenesulfonamide moiety under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and sulfonamide-based molecules. Examples include:
- N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE
- N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE
Uniqueness
The uniqueness of N-[(4-BROMOPHENYL)METHYL]-N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups, along with the piperazine and benzenesulfonamide moieties, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C25H25BrFN3O3S |
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Molecular Weight |
546.5 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H25BrFN3O3S/c26-21-8-6-20(7-9-21)18-30(34(32,33)24-4-2-1-3-5-24)19-25(31)29-16-14-28(15-17-29)23-12-10-22(27)11-13-23/h1-13H,14-19H2 |
InChI Key |
HOAJNVRQSHYQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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